2,4-Hexadiene, 1-bromo-
Overview
Description
2,4-Hexadiene, 1-bromo-: is an organic compound with the molecular formula C6H9Br It is a derivative of 2,4-hexadiene, where one of the hydrogen atoms is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Hexadiene, 1-bromo- typically involves the bromination of 2,4-hexadiene. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction can proceed via electrophilic addition, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of the bromo derivative.
Industrial Production Methods: In an industrial setting, the production of 2,4-Hexadiene, 1-bromo- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Addition: The compound undergoes electrophilic addition reactions, where electrophiles add to the double bonds.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the carbon atoms in the diene.
Common Reagents and Conditions:
Electrophilic Addition: Bromine (Br2), hydrogen bromide (HBr).
Substitution Reactions: Nucleophiles such as hydroxide (OH-), cyanide (CN-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Electrophilic Addition: Dibromo derivatives.
Substitution Reactions: Various substituted hexadienes depending on the nucleophile used.
Oxidation: Epoxides or diols.
Reduction: Alkanes or alkenes with reduced bromine content.
Scientific Research Applications
Chemistry: 2,4-Hexadiene, 1-bromo- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications of 2,4-Hexadiene, 1-bromo- are limited, its derivatives may be explored for potential medicinal properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity makes it valuable for creating specialized chemical products.
Mechanism of Action
The mechanism of action of 2,4-Hexadiene, 1-bromo- in chemical reactions involves the interaction of its double bonds and the bromine atom with various reagents. In electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles such as bromine. In substitution reactions, the bromine atom can be replaced by other nucleophiles through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
2,4-Hexadiene: The parent compound without the bromine atom.
1,3-Hexadiene: A positional isomer with double bonds at different positions.
2,4-Hexadiene, 1-chloro-: A similar compound where the bromine atom is replaced by a chlorine atom.
Uniqueness: 2,4-Hexadiene, 1-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its parent compound and other isomers. The bromine atom makes it more reactive in substitution reactions and influences its behavior in electrophilic addition reactions.
Properties
IUPAC Name |
(2E,4E)-1-bromohexa-2,4-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-5H,6H2,1H3/b3-2+,5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCRFLCOFWWGU-MQQKCMAXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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